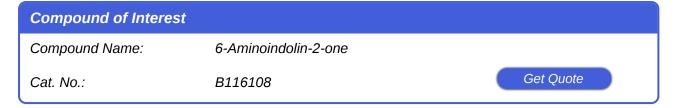




# Spectroscopic and Structural Elucidation of 6-Aminoindolin-2-one: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the synthetically versatile intermediate, **6-Aminoindolin-2-one** (also known as 6-aminooxindole). The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these characterization techniques. This information is critical for researchers engaged in the synthesis, characterization, and application of this compound in various research and development endeavors, particularly in the field of medicinal chemistry.

### **Spectroscopic Data**

The structural integrity and purity of **6-Aminoindolin-2-one** have been confirmed through a comprehensive analysis of its spectroscopic data. The key findings from <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and mass spectrometry are summarized below.

## Table 1: <sup>1</sup>H NMR Spectroscopic Data for 6-Aminoindolin-

Chemical Shift (δ)	Multiplicity	Integration	Assignment	
Data not available in search results				



A Certificate of Analysis has confirmed that the ¹H NMR spectrum is consistent with the structure of **6-Aminoindolin-2-one** and indicates a purity of ≥95.0% by NMR[1]. However, specific chemical shift and multiplicity data were not provided in the available resources.

### Table 2: 13C NMR Spectroscopic Data for 6-

#### **Aminoindolin-2-one**

Chemical Shift (δ) ppm Assignment
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Data not available in search results

### Table 3: Infrared (IR) Spectroscopic Data for 6-

#### **Aminoindolin-2-one**

Wavenumber (cm <sup>-1</sup> )	Assignment
Data not available in search results	

## Table 4: Mass Spectrometry (MS) Data for 6-

#### Aminoindolin-2-one

m/z	Assignment
Data not available in search results	

### **Experimental Protocols**

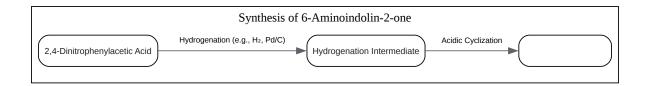
Detailed experimental procedures are essential for the replication of scientific findings and for ensuring the quality and consistency of synthesized compounds. The following sections outline the general methodologies for obtaining the spectroscopic data presented above.

### **Synthesis of 6-Aminoindolin-2-one**

A common synthetic route to **6-Aminoindolin-2-one** involves the hydrogenation of 2,4-dinitrophenylacetic acid, followed by subsequent cyclization under acidic conditions. This method is referenced in several publications as a reliable means of producing the target compound[2].



DOT Script for the Synthesis of 6-Aminoindolin-2-one



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Caption: Synthetic pathway for **6-Aminoindolin-2-one**.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Proton (¹H) and carbon (¹³C) NMR spectra are typically recorded on a 400 MHz or higher field spectrometer. The sample is dissolved in a deuterated solvent, such as dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>) or methanol-d<sub>4</sub> (CD<sub>3</sub>OD). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

#### Infrared (IR) Spectroscopy

IR spectra are generally obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be prepared as a potassium bromide (KBr) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectra are recorded in the range of 4000-400 cm<sup>-1</sup>, and the absorption bands are reported in reciprocal centimeters (cm<sup>-1</sup>).

#### **Mass Spectrometry (MS)**

Mass spectra can be acquired using various ionization techniques, such as Electrospray Ionization (ESI) or Electron Impact (EI). High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass and elemental composition of the molecule.

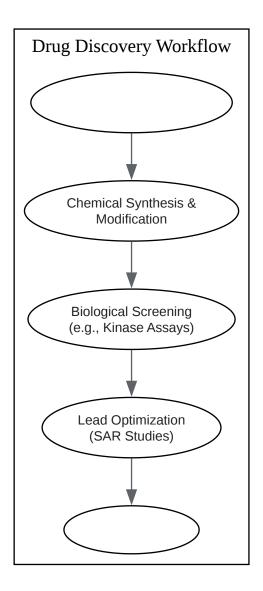
### **Applications in Drug Discovery**

**6-Aminoindolin-2-one** serves as a valuable building block in the synthesis of various biologically active molecules. Its utility has been demonstrated in the development of kinase inhibitors for cancer therapy and as a scaffold for cystic fibrosis transmembrane conductance



regulator (CFTR) potentiators[3][4][5]. The amino group at the 6-position provides a key handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.

DOT Script for the Role of 6-Aminoindolin-2-one in Drug Discovery



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Caption: Role of **6-Aminoindolin-2-one** in a drug discovery pipeline.

Disclaimer: While this guide provides a comprehensive overview based on available literature, the specific spectroscopic data for **6-Aminoindolin-2-one** was not explicitly detailed in the



searched resources. Researchers should verify this information through their own experimental analysis or consult primary literature that provides complete characterization data.

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